Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2
Description
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 is a synthetic tetrapeptide featuring a tert-butoxycarbonyl (Boc) protecting group at its N-terminus and an amide (-NH2) group at the C-terminus. The sequence comprises racemic (DL) forms of leucine (Leu), tryptophan (Trp), proline (Pro), and glycine (Gly). This compound is of interest in peptide chemistry for studying structure-activity relationships and as a precursor for bioactive analogs.
Properties
CAS No. |
72186-01-7 |
|---|---|
Molecular Formula |
C29H42N6O6 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
tert-butyl N-[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C29H42N6O6/c1-17(2)13-21(34-28(40)41-29(3,4)5)25(37)33-22(14-18-15-31-20-10-7-6-9-19(18)20)27(39)35-12-8-11-23(35)26(38)32-16-24(30)36/h6-7,9-10,15,17,21-23,31H,8,11-14,16H2,1-5H3,(H2,30,36)(H,32,38)(H,33,37)(H,34,40) |
InChI Key |
WITKBSIIDALWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NCC(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the C-terminal amino acid (glycine) to the resin. Each subsequent amino acid is added step-by-step, with the Boc group protecting the amino group of each amino acid to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the synthesis of peptides like this compound is often automated using peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of peptides with high purity. The final product is typically cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amidation: The C-terminal glycine can be amidated to form the final peptide structure.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Amidation: The amidation reaction typically involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products Formed
The major product formed from the deprotection reaction is the free amine form of the peptide. Amidation results in the formation of the amidated peptide, which is the final desired product.
Scientific Research Applications
Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 has several scientific research applications, including:
Chemistry: It is used as a model compound in peptide synthesis studies to optimize reaction conditions and improve synthesis efficiency.
Biology: The peptide can be used in studies of protein-protein interactions, as it mimics certain protein sequences and can help elucidate binding mechanisms.
Medicine: this compound may be used in drug development research, particularly in the design of peptide-based therapeutics.
Industry: The peptide is used in the development of new materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2 depends on its specific application. In biological systems, the peptide may interact with specific receptors or enzymes, influencing various molecular pathways. The Boc group serves as a protective group during synthesis and is removed to reveal the active peptide, which can then interact with its molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Boc-DL-Leu-DL-Trp-DL-Pro-Gly-NH2, we compare it with structurally related peptides, focusing on sequence composition, protecting groups, and functional modifications. A key example from the literature is Dnp-DL-Pro-DL-Leu-Gly-DL-Cys(Me)-DL-His-DL-Ala-DL-Arg-NH2 (CAS 145224-98-2) , which provides a basis for analysis.
Structural and Functional Comparison
Key Differences and Implications
Protecting Groups :
- The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, which is advantageous for stepwise synthesis. In contrast, the Dnp group is less common and typically requires stronger conditions (e.g., thiolysis) for removal, limiting its utility in sensitive applications.
The methyl group on Cys(Me) enhances hydrophobicity and may stabilize disulfide bridges in redox environments.
Biological and Chemical Stability :
- This compound’s shorter sequence and lack of reactive side chains (e.g., thiols in Cys) may improve shelf stability compared to the reference compound, which contains oxidation-prone Cys(Me).
Conformational Flexibility: Both peptides utilize DL-amino acids, which disrupt ordered secondary structures (e.g., α-helices or β-sheets).
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